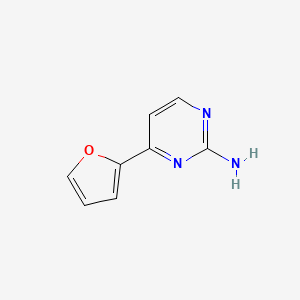

4-(2-Furyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOGGBLTIHXWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396679 | |

| Record name | 4-(2-furyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206564-00-3 | |

| Record name | 4-(2-furyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(2-Furyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 4-(2-Furyl)pyrimidin-2-amine. This molecule is of interest to the scientific and pharmaceutical communities due to its structural similarity to known kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. This document details a feasible synthetic protocol, expected characterization data, and the biological context relevant to drug discovery and development.

Introduction

This compound belongs to the class of 2-aminopyrimidines, a scaffold that is prevalent in a multitude of biologically active compounds and approved pharmaceuticals. The pyrimidine core acts as a versatile hinge-binding motif for many human kinases. The incorporation of a furan ring at the 4-position of the pyrimidine core introduces unique electronic and steric properties that can influence its interaction with biological targets. Notably, derivatives of 4-(2-furanyl)pyrimidin-2-amines have been identified as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 an attractive target for therapeutic intervention.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound is the microwave-assisted cyclocondensation of a chalcone precursor with guanidine. This approach offers significant advantages over conventional heating methods, including reduced reaction times, often leading to higher yields and cleaner reaction profiles.

Synthetic Workflow

The synthesis is a two-step process, starting with the Claisen-Schmidt condensation to form the chalcone, followed by the cyclization with guanidine to yield the final pyrimidine derivative.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Furyl)-3-phenylprop-2-en-1-one (Chalcone)

-

Materials: 2-Acetylfuran, Benzaldehyde, Sodium Hydroxide (or Potassium Hydroxide), Ethanol.

-

Procedure:

-

Dissolve equimolar amounts of 2-acetylfuran and benzaldehyde in ethanol in a flask.

-

Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the stirred mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(2-furyl)-3-phenylprop-2-en-1-one.

-

Step 2: Synthesis of this compound

-

Materials: 1-(2-Furyl)-3-phenylprop-2-en-1-one, Guanidine Hydrochloride, Sodium Hydroxide (or Potassium Hydroxide), Ethanol.

-

Procedure (Microwave-Assisted):

-

In a microwave-safe reaction vessel, combine 1-(2-furyl)-3-phenylprop-2-en-1-one (1 equivalent), guanidine hydrochloride (1.5 equivalents), and a base such as sodium hydroxide or potassium hydroxide (2 equivalents) in ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). Reaction progress should be monitored by TLC.

-

After completion, cool the reaction vessel to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

-

Characterization Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for the compound.

Table 1: Physicochemical and Yield Data

| Property | Expected Value |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| Appearance | Solid |

| Melting Point | Not reported |

| Yield | >80% (Microwave) |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the amino protons (a broad singlet), protons of the pyrimidine ring (typically doublets or singlets in the aromatic region), and protons of the furan and phenyl rings (multiplets in the aromatic region). The amino protons are expected to appear as a broad singlet around δ 5.0-5.5 ppm. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine, furan, and phenyl rings. The carbon atoms of the pyrimidine ring are expected in the range of δ 150-170 ppm. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the pyrimidine ring (around 1600-1650 cm⁻¹), and C-O-C stretching of the furan ring (around 1000-1200 cm⁻¹). |

| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 187.20). |

Biological Context: Inhibition of the JAK/STAT Signaling Pathway

The 4-(2-furanyl)pyrimidin-2-amine scaffold is a promising starting point for the development of inhibitors targeting the Janus kinase (JAK) family of tyrosine kinases. The JAK/STAT signaling pathway is a critical cellular communication route for numerous cytokines and growth factors, playing a central role in hematopoiesis, immune response, and inflammation.

The JAK/STAT Signaling Pathway

The pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[1][2]

Caption: The JAK/STAT signaling pathway and potential inhibition.

Relevance for Drug Development

The identification of 4-(2-furanyl)pyrimidin-2-amines as potential JAK2 inhibitors highlights the therapeutic potential of this chemical class.[3] Selective inhibition of JAK2 is a validated strategy for the treatment of myelofibrosis and polycythemia vera. Further optimization of the this compound scaffold through medicinal chemistry efforts could lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties for the treatment of various cancers and inflammatory disorders.

Conclusion

This technical guide has outlined a practical and efficient microwave-assisted synthesis of this compound and provided a framework for its characterization. The connection of this molecular scaffold to the inhibition of the JAK/STAT signaling pathway underscores its importance for researchers and professionals in the field of drug development. Further investigation into the biological activity and structure-activity relationships of this and related compounds is warranted to explore their full therapeutic potential.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Furyl)pyrimidin-2-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-(2-Furyl)pyrimidin-2-amine. This compound is a heterocyclic amine containing both a pyrimidine and a furan ring system, structures that are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] This document serves as a core reference for researchers engaged in drug discovery and development.

Chemical Identity and Structure

This compound is characterized by a furan ring attached at the 4-position of a 2-aminopyrimidine core. The structural and identity information is summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 4-(Furan-2-yl)pyrimidin-2-amine | [6] |

| CAS Number | 206564-00-3 | [6] |

| Molecular Formula | C₈H₇N₃O | [6] |

| Synonyms | [4-(2-furyl)pyrimidin-2-yl]amine, 4-furan-2-ylpyrimidin-2-amine | [6] |

| SMILES | C1=COC(=C1)C2=CC=NC(=N2)N | Inferred from structure |

| InChI | InChI=1S/C8H7N3O/c9-8-11-5-4-7(12-8)6-2-1-3-13-6/h1-5H,(H2,9,11,12) | Inferred from structure |

| InChIKey | ZLVBPHELJCVGBA-UHFFFAOYSA-N | Inferred from structure |

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in public literature. The following table presents calculated properties and available experimental data for structurally related compounds to provide an estimation.

| Property | Value | Notes |

| Molecular Weight | 161.16 g/mol | Calculated from Molecular Formula |

| Melting Point | Not available | Experimental data not found |

| Boiling Point | Not available | Experimental data not found |

| Solubility | Not available | Expected to be slightly soluble in water and soluble in organic solvents like DMSO and methanol. |

| logP (calculated) | 1.0 - 1.5 | Estimated based on similar structures. |

| pKa (calculated) | ~4.0 (for the pyrimidine ring nitrogen), ~16.0 (for the amine group) | Estimated based on related aminopyrimidines. |

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine, furan, and amine groups.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of δ 5.0-7.0 ppm, which would disappear upon D₂O exchange.

-

Pyrimidine Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the 5- and 6-positions.

-

Furan Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons at the 3-, 4-, and 5-positions of the furan ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the range of δ 100-165 ppm.

-

Furan Carbons: Signals for the furan ring carbons would typically appear between δ 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

N-H Stretching: As a primary amine, two characteristic sharp bands are expected in the 3300-3500 cm⁻¹ region.[7][8]

-

C=N and C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations are expected in the 1500-1650 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine is typically observed around 1600-1650 cm⁻¹.[8]

-

C-O-C Stretching: A strong band corresponding to the furan ether linkage is expected around 1000-1300 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 161. Common fragmentation patterns would involve the loss of small molecules like HCN or CO, and cleavage of the bond between the two heterocyclic rings.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a chalcone-like precursor with guanidine.[9] This protocol is adapted from general procedures for similar compounds.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Detailed Methodology:

-

Step 1: Synthesis of 1,3-Di(furan-2-yl)prop-2-en-1-one (Chalcone Intermediate)

-

To a stirred solution of 1-(2-furyl)ethan-1-one (1 equivalent) and 2-furaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate is filtered, washed with cold water until neutral, and dried to yield the chalcone intermediate.

-

-

Step 2: Synthesis of this compound

-

The chalcone from Step 1 (1 equivalent) and guanidine hydrochloride (1.2 equivalents) are added to a solution of sodium ethoxide in absolute ethanol.

-

The mixture is heated under reflux for 6-12 hours. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is treated with cold water, and the resulting solid is filtered, washed, and dried.

-

-

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).

-

-

Step 4: Characterization

-

The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Biological Context and Potential Applications

While specific biological activities for this compound are not extensively documented, the pyrimidine scaffold is a well-established pharmacophore. Derivatives are known to act as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and antimicrobial agents.[2][3] The presence of the furan ring can modulate the electronic properties and binding interactions of the molecule.

Given its structure, this compound could be investigated for a range of biological activities. The logical progression for screening such a compound is outlined below.

Logical Flow for Biological Screening

Caption: A logical workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical structure, predicted properties, and a viable synthetic route. The structural motifs suggest that it could serve as a valuable scaffold for developing novel therapeutic agents. Further experimental validation of its physicochemical properties and a systematic biological screening are warranted to fully explore its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ijirset.com [ijirset.com]

The Biological Frontier of 4-(2-Furyl)pyrimidin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(2-furyl)pyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas, particularly in oncology and the treatment of immune-inflammatory diseases. This technical guide provides an in-depth analysis of the biological activities of these derivatives, focusing on their role as potent kinase inhibitors. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Biological Activity: Kinase Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of several crucial protein kinases implicated in pathological conditions. The core mechanism of action for many of these compounds involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.

Anticancer Activity: Targeting Key Oncogenic Kinases

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have shown efficacy in targeting Janus kinase 2 (JAK2), Polo-like kinase 4 (PLK4), and Epidermal Growth Factor Receptor (EGFR), all of which are pivotal in tumor cell proliferation, survival, and metastasis.

Janus Kinase 2 (JAK2) Inhibition

A series of 4-(2-furanyl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms and other cancers.[1]

| Compound ID | Modification | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK3/JAK2) | Reference |

| 1 | 4,5,6,7-tetrahydrofuro[3,2-c]pyridine substituent | 0.7 | >21 | >30 | [1] |

| Tofacitinib (Reference) | - | - | - | - | [1] |

Note: Specific IC50 values for Tofacitinib were not provided in the source.

The following diagram illustrates the canonical JAK2-STAT signaling pathway and the point of inhibition by this compound derivatives.

References

In-Depth Technical Guide: Proposed Mechanism of Action of 4-(2-Furyl)pyrimidin-2-amine

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the mechanism of action of a compound identified as 4-(2-Furyl)pyrimidin-2-amine. The following technical guide is a hypothetical model based on the common biological activities of structurally related 2-aminopyrimidine compounds, which frequently act as protein kinase inhibitors. This document is intended to serve as an illustrative example of the requested in-depth technical guide and should not be considered as factual data for the specific compound .

Executive Summary

Compounds featuring a 2-aminopyrimidine scaffold are well-established as potent modulators of protein kinase activity. Based on this structural class, it is hypothesized that this compound functions as an ATP-competitive inhibitor of key kinases involved in oncogenic signaling pathways. This guide outlines a potential mechanism of action, focusing on its putative role as an inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two critical kinases in tumor growth and angiogenesis.

Proposed Primary Targets and Biological Activity

This compound is proposed to exert its biological effects by targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs). The furan and pyrimidine moieties likely engage in critical hydrogen bonding and hydrophobic interactions within the kinase domain, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling cascades.

Quantitative Biological Data (Hypothetical)

The following table summarizes the hypothetical quantitative data for the biological activity of this compound against selected protein kinases and cancer cell lines.

| Parameter | Target/Cell Line | Value | Assay Type |

| IC₅₀ | EGFR (enzyme) | 15 nM | Kinase Glo® Assay |

| IC₅₀ | VEGFR2 (enzyme) | 45 nM | HTRF® KinEASE™ Assay |

| Kᵢ | EGFR (enzyme) | 8 nM | Competitive Binding Assay |

| GI₅₀ | A549 (lung carcinoma) | 1.2 µM | CellTiter-Glo® Assay |

| GI₅₀ | HUVEC (endothelial cells) | 3.5 µM | MTT Assay |

Signaling Pathway Analysis

The primary proposed mechanism involves the inhibition of the EGFR and VEGFR2 signaling pathways. By blocking the kinase activity of these receptors, this compound would effectively halt the downstream signaling cascades that lead to cell proliferation, survival, and angiogenesis.

Caption: Proposed inhibition of EGFR and VEGFR2 signaling pathways by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Compound Preparation: A 10-point serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO), typically starting from 100 µM.

-

Reaction Setup: In a 96-well plate, recombinant human EGFR or VEGFR2 enzyme is mixed with a suitable polypeptide substrate in a kinase buffer.

-

Compound Addition: The diluted compound is added to the wells, with a control group receiving only the solvent.

-

Initiation: The kinase reaction is initiated by adding ATP at a concentration close to its Km value.

-

Incubation: The plate is incubated for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

-

Detection: An equal volume of Kinase-Glo® Luminescent Kinase Assay reagent is added to each well. This terminates the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the growth inhibitory (GI₅₀) effects of a compound on a cancer cell line.

Methodology:

-

Cell Plating: A549 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is added to the wells, and the plate is incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Lysis and Detection: The plate is equilibrated to room temperature, and CellTiter-Glo® Reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Luminescence is measured, and the GI₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The structural characteristics of this compound strongly suggest a mechanism of action centered on protein kinase inhibition. The hypothetical data and pathways presented in this guide propose that this compound could act as a dual inhibitor of EGFR and VEGFR2, thereby blocking key signaling pathways essential for tumor cell proliferation and angiogenesis. Further empirical validation through the experimental protocols outlined herein is necessary to confirm this proposed mechanism.

4-(2-Furyl)pyrimidin-2-amine as a Janus kinase 2 (JAK2) inhibitor

An In-depth Technical Guide on 4-(2-Furyl)pyrimidin-2-amine as a Janus Kinase 2 (JAK2) Inhibitor

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signal transduction. This family consists of four members: JAK1, JAK2, JAK3, and TYK2.[1] These kinases are essential for transmitting signals from extracellular cytokines and growth factors to the nucleus, thereby regulating crucial biological processes such as cell proliferation, differentiation, apoptosis, and immune responses.[2][3] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is strongly associated with various diseases, including myeloproliferative neoplasms (MPNs), autoimmune disorders, and various cancers.[4][5]

Specifically, the V617F gain-of-function mutation in JAK2 is a key driver in the majority of MPN cases, leading to constitutive activation of the kinase and downstream signaling pathways.[6][7] This has made JAK2 a prominent therapeutic target for the development of small molecule inhibitors.[5][8] The pyrimidine scaffold is a well-established "hinge-binding" motif utilized in the design of numerous kinase inhibitors.[9] Within this broad class, compounds based on the this compound core have emerged as a promising foundation for developing potent and selective JAK2 inhibitors.

This technical guide provides a detailed overview of this compound derivatives as JAK2 inhibitors, focusing on their biochemical potency, the underlying signaling pathway, and the experimental protocols used for their evaluation.

Quantitative Data: Inhibitory Activity and Selectivity

Research into derivatives of the this compound scaffold has led to the discovery of highly potent inhibitors of JAK2. Structure-activity relationship (SAR) studies, particularly focusing on 4,5,6,7-tetrahydrofuro[3,2-c]pyridine modifications, have yielded compounds with nanomolar efficacy and significant selectivity against other JAK family members.[10]

| Compound Class | Target Kinase | IC50 | Selectivity | Reference |

| 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine based this compound derivative | JAK2 | 0.7 nM | >30-fold vs. JAK3 | [10] |

| 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine based this compound derivative | JAK3 | >21 nM | - | [10] |

Signaling Pathway and Mechanism of Action

The canonical JAK/STAT signaling pathway is the primary mechanism through which this compound derivatives exert their effects. These compounds are ATP-competitive inhibitors that bind to the ATP-binding site within the kinase domain of JAK2, preventing the phosphorylation of JAK2 itself and its downstream substrates.

The signaling cascade proceeds as follows:

-

Ligand Binding & Receptor Dimerization : Cytokines (e.g., IL-6, erythropoietin) bind to their specific transmembrane receptors.[2] This induces receptor dimerization, bringing the associated JAK2 proteins into close proximity.[11]

-

JAK2 Activation : The proximity of the two JAK2 molecules facilitates their trans-phosphorylation and activation.[3]

-

STAT Recruitment and Phosphorylation : The activated JAK2 kinases then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors. These phosphorylated sites act as docking stations for STAT proteins.[4][11] Once recruited, STATs are themselves phosphorylated by JAK2.[11]

-

STAT Dimerization and Nuclear Translocation : Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[11]

-

Gene Transcription : In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[11]

This compound derivatives interrupt this cascade at step 2. By inhibiting the catalytic activity of JAK2, they prevent the phosphorylation cascade, thereby blocking the downstream signaling events and subsequent gene expression changes.

References

- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]

spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2-Furyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(2-Furyl)pyrimidin-2-amine, a molecule of interest in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition. This guide is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data tables are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. These tables provide a reliable reference for the expected spectral features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 1H | H6 (pyrimidine) |

| ~7.60 | d | 1H | H5' (furan) |

| ~7.20 | d | 1H | H5 (pyrimidine) |

| ~7.10 | d | 1H | H3' (furan) |

| ~6.55 | dd | 1H | H4' (furan) |

| ~5.10 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 | C2 (pyrimidine) |

| ~162.0 | C4 (pyrimidine) |

| ~158.0 | C6 (pyrimidine) |

| ~153.0 | C2' (furan) |

| ~145.0 | C5' (furan) |

| ~112.5 | C4' (furan) |

| ~110.0 | C3' (furan) |

| ~108.0 | C5 (pyrimidine) |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on data from related structures such as 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine and 6-(2-furyl)-2-phenyl-4-trifluoromethylpyrimidine.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3150 - 3100 | Weak | C-H stretching (aromatic) |

| 1640 - 1600 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1580 - 1550 | Strong | N-H bending |

| 1500 - 1450 | Medium | C=C stretching (furan ring) |

| 1250 - 1200 | Medium | C-N stretching |

| 1150 - 1000 | Strong | C-O-C stretching (furan ring) |

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

Note: The spectrum is predicted for a solid sample, likely prepared as a KBr pellet or using an ATR accessory.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 161 | High | [M]⁺ (Molecular Ion) |

| 133 | Medium | [M - CO]⁺ |

| 105 | Medium | [M - CO - HCN]⁺ |

| 95 | High | [C₄H₃O-C=N-C=NH]⁺ |

| 68 | Medium | [Furan-C≡N]⁺ |

Note: The fragmentation pattern is predicted based on the stable pyrimidine and furan ring structures. The molecular weight of C₉H₇N₃O is 161.17 g/mol .

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

2.1.2. NMR Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.[1]

-

Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay, to ensure good signal-to-noise and accurate integration.

2.1.3. NMR Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]

2.2.2. IR Data Acquisition

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation and Introduction

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, through the GC or LC column. The compound must be volatile for analysis by electron ionization.[3]

2.3.2. MS Data Acquisition (Electron Ionization)

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

2.3.3. MS Data Analysis

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation can provide valuable information about the different functional groups and substructures present.[3]

Visualization of Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Overall workflow from synthesis to structural confirmation.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflows for IR and Mass Spectrometry analysis.

References

The Therapeutic Potential of 4-(2-Furyl)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals

An In-depth Review of a Promising Kinase Inhibitor Scaffold

The 4-(2-furyl)pyrimidin-2-amine core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of this compound class, with a focus on its role as a potent inhibitor of key cellular kinases.

Executive Summary

Compounds derived from the this compound scaffold have been identified as potent inhibitors of Janus kinase 2 (JAK2) and Polo-like kinase 4 (PLK4), two critical enzymes involved in cell signaling pathways that are often dysregulated in cancer and immune disorders. The versatility of the pyrimidine core allows for synthetic modifications that can fine-tune potency and selectivity, leading to the discovery of derivatives with nanomolar efficacy. This guide will delve into the quantitative biological data, detailed experimental methodologies for synthesis and evaluation, and the underlying signaling pathways modulated by this promising class of molecules.

Quantitative Biological Data

The inhibitory activity of this compound derivatives has been quantified against several key kinase targets. The following tables summarize the reported in vitro efficacy, providing a clear comparison of potencies.

| Compound Class | Target Kinase | IC50 (nM) | Reference Cell Line(s) |

| 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine derivative | JAK2 | 0.7 | - |

| Pyrimidin-2-amine derivative | PLK4 | 6.7 | - |

| Pyrimidin-2-amine derivative | PLK4 | 27 | - |

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives.

| Compound Class | Cell Line | Antiproliferative IC50 (µM) | Cancer Type |

| Pyrimidin-2-amine derivative | MCF-7 | Not Specified | Breast Cancer |

| Pyrimidin-2-amine derivative | BT474 | Not Specified | Breast Cancer |

| Pyrimidin-2-amine derivative | MDA-MB-231 | Not Specified | Breast Cancer |

Table 2: Antiproliferative Activity of Pyrimidin-2-amine Derivatives in Cancer Cell Lines.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this area. The following sections outline representative experimental protocols for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound Derivatives

A general and adaptable synthetic route to this compound derivatives involves the condensation of a β-dicarbonyl compound with guanidine.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for a this compound derivative.

Protocol:

-

Synthesis of 1-(2-furyl)butane-1,3-dione: To a solution of sodium ethoxide in ethanol, 1-(2-furyl)ethanone and ethyl acetate are added. The mixture is stirred at room temperature to facilitate a Claisen condensation, yielding the β-diketone intermediate after acidic workup.

-

Synthesis of 4-(2-furyl)-6-methylpyrimidin-2-amine: The resulting 1-(2-furyl)butane-1,3-dione is then reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, in refluxing ethanol. This cyclocondensation reaction forms the pyrimidine ring. The final product is purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Example: JAK2)

The inhibitory potential of the synthesized compounds against target kinases is a critical determinant of their therapeutic applicability.

Experimental Workflow: Kinase Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

-

Recombinant human JAK2 enzyme is incubated with a specific peptide substrate and ATP in a kinase assay buffer.

-

The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

-

The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antiproliferative Activity Assay (MTT Assay)

The ability of the compounds to inhibit the growth of cancer cells is assessed using cell-based assays.

Protocol:

-

Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Signaling Pathways

A thorough understanding of the signaling pathways modulated by this compound is essential for rational drug design and predicting therapeutic effects.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

Caption: Inhibition of the JAK-STAT signaling pathway.

PLK4 and Centriole Duplication

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication, a process fundamental for the formation of the mitotic spindle and the maintenance of genomic stability. Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers.

Caption: Inhibition of PLK4-mediated centriole duplication.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The demonstrated high potency of its derivatives against clinically relevant targets such as JAK2 and PLK4 underscores its therapeutic potential in oncology and inflammatory conditions. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, including in vivo efficacy and safety profiling. Furthermore, exploring the activity of this scaffold against a broader range of kinases could unveil new therapeutic opportunities. The detailed methodologies and pathway analyses provided in this guide aim to facilitate and accelerate further research and development in this exciting area of drug discovery.

References

A Technical Guide to Pyrimidine-Based Kinase Inhibitors: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This versatile heterocyclic structure serves as a key pharmacophore, enabling the design of potent and selective inhibitors that target the ATP-binding site of various kinases. This technical guide provides an in-depth review of the literature on pyrimidine-based kinase inhibitors, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.

Core Concepts in Pyrimidine-Based Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrimidine-based inhibitors are designed to compete with ATP for binding to the kinase domain, thereby blocking the phosphorylation cascade and inhibiting downstream signaling.

Quantitative Analysis of Pyrimidine-Based Kinase Inhibitors

The efficacy and selectivity of kinase inhibitors are paramount for their therapeutic success. The following tables summarize the in vitro potency of prominent pyrimidine-based kinase inhibitors against their primary targets and various cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Table 1: In Vitro Potency of Ibrutinib

| Target Kinase | IC50 (nM) | Reference |

| BTK | 0.5 | [1] |

| Raji Cells | 5200 | [2] |

| Ramos Cells | 868 | [2] |

Table 2: In Vitro Potency of Gefitinib

| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |

| PC-9 | Exon 19 Deletion | 11.64 | [3] |

| HCC827 | Exon 19 Deletion | 13.06 | [4] |

| H3255 | L858R | 3 | |

| H1975 | L858R + T790M | > 4000 | |

| H1650 | Exon 19 Deletion | 31000 | [5] |

Table 3: In Vitro Potency of Osimertinib

| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |

| PC-9 | Exon 19 Deletion | 33.30 | [3] |

| H1975 | L858R + T790M | 30 | [6] |

| PC-9ER (Erlotinib Resistant) | Exon 19 Del + T790M | 23 | [7] |

| NCI-H1975/OSIR (Osimertinib Resistant) | L858R + T790M | 4770 | [6] |

Key Signaling Pathways Targeted by Pyrimidine-Based Inhibitors

Understanding the intricate signaling networks that these inhibitors modulate is crucial for rational drug design and for predicting potential mechanisms of resistance.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation and survival. Its aberrant activation is a common driver of tumorigenesis. Pyrimidine-based inhibitors like Gefitinib and Osimertinib target the tyrosine kinase domain of EGFR, blocking downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[8]

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is essential for the development, survival, and activation of B-cells. Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based inhibitor, covalently binds to and inhibits Bruton's tyrosine kinase (BTK), a key component of the BCR signaling cascade. This blockade disrupts downstream signaling, including the activation of PLCγ2 and subsequent calcium mobilization and NF-κB activation.[9][10]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. It is frequently hyperactivated in cancer. Pyrimidine-based inhibitors can target various kinases within this pathway, including PI3K and mTOR. Upon activation by upstream signals, such as through receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.[11][12]

Experimental Protocols

The development and characterization of pyrimidine-based kinase inhibitors rely on a suite of standardized experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Synthesis of Pyrimidine-Based Kinase Inhibitors

General Workflow for Synthesis:

The synthesis of pyrimidine-based kinase inhibitors often involves a multi-step process. A common strategy is the construction of the core pyrimidine ring followed by the addition of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Detailed Protocol for the Synthesis of Gefitinib:

One reported synthesis of Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate. The key steps include alkylation, nitration, reduction of the nitro group, cyclization to form the quinazoline ring, chlorination, and finally, nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline.[13][14] The overall yield for one such reported multi-step synthesis was 37.4%.[13]

Detailed Protocol for the Synthesis of Osimertinib:

An optimized synthetic protocol for Osimertinib has been reported that involves an eight-step process starting from commercially available reagents. Key steps include the formation of a guanidine intermediate, followed by cyclization and subsequent functional group manipulations to introduce the acrylamide warhead. This improved protocol boasts high yields, with several steps proceeding quantitatively.[15]

Detailed Protocol for the Synthesis of Ibrutinib:

The synthesis of Ibrutinib has been described through various routes. One common approach involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a suitably protected (R)-3-aminopiperidine derivative, followed by deprotection and acylation with acryloyl chloride.[16][17]

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test inhibitor (serially diluted)

-

96-well or 384-well plates

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Reaction Setup: In each well of a microplate, combine the kinase buffer, the specific kinase, and the substrate.

-

Inhibitor Addition: Add varying concentrations of the pyrimidine-based inhibitor to the wells. Include a control with no inhibitor.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period.

-

Termination of Reaction: Stop the reaction, often by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.

-

Detection:

-

Radiometric Assay: If using radiolabeled ATP, wash the filter membranes to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assay: Utilize methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) to detect kinase activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a kinase inhibitor.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Pyrimidine-based kinase inhibitor stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]

-

Inhibitor Treatment: Treat the cells with serial dilutions of the pyrimidine-based inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.[18]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[19][20]

-

Formazan Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[18]

Conclusion

Pyrimidine-based scaffolds have proven to be exceptionally fruitful in the discovery and development of potent and selective kinase inhibitors. The continuous exploration of this chemical space, guided by a deep understanding of kinase biology and structure-activity relationships, promises to deliver novel therapeutics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.

References

- 1. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BCR Signal Pathway - Creative Biolabs [creativebiolabs.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ukm.my [ukm.my]

- 15. researchgate.net [researchgate.net]

- 16. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 17. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide on the Discovery and History of 4-(2-Furyl)pyrimidin-2-amine

Introduction

4-(2-Furyl)pyrimidin-2-amine is a heterocyclic organic compound that has garnered interest in the field of medicinal chemistry. As a derivative of the pyrimidine core, a fundamental component of nucleic acids, this molecule and its analogues have been explored for a variety of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on its chemical synthesis and initial biological evaluations.

Discovery and Early History

The pyrimidine ring system has been a subject of extensive study since its initial systematic investigation by Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] The parent pyrimidine was first prepared in 1900 by Gabriel and Colman.[1]

While the precise date and first synthesis of this compound are not prominently documented in readily available literature, its synthesis logically follows the well-established principles of pyrimidine chemistry developed over the 20th century. The primary and most classical method for the synthesis of 2-aminopyrimidines is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine.[2]

The logical precursor for this compound would be a chalcone derived from 2-acetylfuran. The Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde to form a chalcone is a fundamental reaction in organic synthesis. These chalcones can then undergo cyclocondensation with guanidine to form the 2-aminopyrimidine ring.[3]

Synthetic Methodologies

The synthesis of this compound is typically achieved through a two-step process involving the formation of a chalcone intermediate followed by its cyclization with guanidine.

Step 1: Synthesis of the Chalcone Intermediate

The key intermediate for the synthesis of this compound is a chalcone, specifically a 1-(2-furyl)-3-aryl-2-propen-1-one derivative. These are synthesized via a Claisen-Schmidt condensation reaction between 2-acetylfuran and an appropriate aromatic aldehyde.[4]

Experimental Protocol: General Procedure for Chalcone Synthesis [4]

-

To a solution of substituted acetophenone (0.01 mol) and an aromatic aldehyde (0.01 mol) in ethanol (20 ml), an aqueous solution of a base such as sodium hydroxide (20% NaOH) is added as a catalyst.

-

The reaction mixture is stirred at room temperature.

-

Upon completion of the reaction, the mixture is poured onto crushed ice.

-

The resulting solid precipitate is filtered, washed with cold water, dried, and recrystallized from ethanol to yield the pure chalcone.

Step 2: Cyclocondensation with Guanidine

The synthesized chalcone is then reacted with guanidine hydrochloride in the presence of a base to form the 2-aminopyrimidine ring. This reaction is a classic example of a cyclocondensation reaction.[2][5]

Experimental Protocol: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives [5]

-

A mixture of the chalcone (0.01 mol), guanidine hydrochloride (0.01 mol), and a base such as potassium hydroxide or sodium methoxide is prepared in a suitable solvent, typically ethanol or dimethylformamide (DMF).[5]

-

The reaction mixture is refluxed for several hours (e.g., 10-30 hours).[5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled and poured into ice water.

-

The resulting precipitate is filtered, washed with water, dried, and purified by recrystallization from a suitable solvent like ethanol to afford the 2-aminopyrimidine derivative.[5]

The following diagram illustrates the general synthetic workflow for 4-substituted-2-aminopyrimidines.

Biological Activity and Drug Development

While information on the specific biological activity of the parent this compound is limited in early literature, the broader class of 2-aminopyrimidines has been extensively investigated for a wide range of pharmacological activities. Pyrimidine derivatives are known to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[6][7]

More recently, derivatives of 4-(2-furanyl)pyrimidin-2-amine have been identified as promising therapeutic agents. For instance, certain derivatives have been designed and synthesized as Janus kinase 2 (JAK2) inhibitors, which have potential applications in the treatment of oncology and immune-inflammatory diseases.

The following diagram depicts a simplified representation of the JAK-STAT signaling pathway, which is a target for some 4-(2-furanyl)pyrimidin-2-amine derivatives.

Quantitative Data

Quantitative data for the parent compound, this compound, is not widely reported. However, for its derivatives, specific biological activities have been quantified. For example, in the study of JAK2 inhibitors, derivatives of 4-(2-furanyl)pyrimidin-2-amine have shown potent inhibitory activity.

| Compound Class | Target | IC50 | Reference |

| 4-(2-Furanyl)pyrimidin-2-amine derivatives | JAK2 | Varies | [1] (General class) |

Note: Specific IC50 values are highly dependent on the specific derivative and experimental conditions and are detailed in the cited literature for those specific compounds.

Conclusion

This compound is a heterocyclic compound with a synthetic history rooted in classical pyrimidine chemistry. While its initial discovery is not prominently documented, its synthesis follows a logical and well-established pathway involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclocondensation with guanidine. The broader class of 2-aminopyrimidines has long been a source of biologically active compounds, and recent research has demonstrated the potential of 4-(2-furanyl)pyrimidin-2-amine derivatives as targeted therapeutic agents, particularly as kinase inhibitors. Further exploration of this chemical scaffold may lead to the development of novel drugs for a variety of diseases.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 6. wjarr.com [wjarr.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-(2-Furyl)pyrimidin-2-amine in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a primary focus for therapeutic intervention. The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs targeting this enzyme family. 4-(2-Furyl)pyrimidin-2-amine is a heterocyclic compound that serves as a key structural motif in the design of novel kinase inhibitors. Derivatives of this compound have been identified as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase central to cytokine signaling pathways, such as the JAK-STAT pathway, which governs hematopoiesis and immune responses.[1]

These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays, with a particular focus on JAK2 inhibition. The methodologies described are broadly applicable for the screening and characterization of pyrimidine-based kinase inhibitors.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. While a comprehensive kinase inhibition profile for this compound is not extensively available in the public domain, the following table presents hypothetical, yet representative, data for a pyrimidine-based inhibitor against a panel of kinases, illustrating how such data is typically presented. This serves as a template for researchers to populate with their own experimental findings.

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Positive Control) |

| JAK2 | User-determined value | 5 |

| JAK1 | User-determined value | 6 |

| JAK3 | User-determined value | 3 |

| TYK2 | User-determined value | 4 |

| SRC | User-determined value | 8 |

| ABL1 | User-determined value | 1 |

Staurosporine is a non-selective kinase inhibitor often used as a positive control.

Experimental Protocols

A variety of in vitro kinase assay formats can be employed to determine the inhibitory potency of this compound. Luminescence-based assays, which measure the amount of ATP consumed during the kinase reaction, are a common and high-throughput-compatible method.

Protocol 1: Luminescence-Based In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol is suitable for a 384-well plate format and measures the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

-

This compound

-

Recombinant human JAK2 kinase

-

Kinase substrate peptide (e.g., a poly-GT or a specific JAK2 peptide substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

DMSO

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

-

-

Assay Plate Preparation:

-

Add 1 µL of the serially diluted this compound, DMSO (vehicle control), and a positive control inhibitor to the appropriate wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase assay buffer, JAK2 enzyme, and the substrate peptide. The optimal concentrations should be empirically determined.

-

In a separate tube, prepare the ATP solution in kinase assay buffer at twice the final desired concentration.

-

Add 5 µL of the kinase/substrate mixture to each well of the assay plate.

-

Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Experimental Workflow

Caption: Workflow for in vitro kinase inhibition assay.

JAK-STAT Signaling Pathway

Caption: Simplified JAK-STAT signaling pathway.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of 4-(2-Furyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Furyl)pyrimidin-2-amine and its derivatives have emerged as a promising class of small molecules in oncological research. These compounds have been identified as potent inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, including myeloproliferative neoplasms and solid tumors, by promoting cell proliferation, survival, and inflammation. Therefore, evaluating the efficacy of this compound in relevant cancer cell models is a critical step in its development as a potential therapeutic agent.

This document provides detailed protocols for a panel of essential cell-based assays to characterize the anti-cancer effects of this compound. The assays described herein are designed to assess its cytotoxicity, anti-proliferative activity, and its ability to induce apoptosis.

Data Presentation

The following tables summarize representative quantitative data for the efficacy of this compound and related pyrimidine derivatives in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Table 1: Cytotoxicity of Pyrimidine Derivatives (IC50 Values in µM) *

| Cell Line | Cancer Type | This compound Derivative | Doxorubicin (Positive Control) |

| HEL | Erythroleukemia | ~0.5 µM (estimated) | ~0.1 µM |

| K562 | Chronic Myelogenous Leukemia | Data not available | ~0.2 µM |

| A549 | Lung Carcinoma | Data not available | ~0.8 µM |

| MCF-7 | Breast Adenocarcinoma | Data not available | ~0.5 µM |

| HCT116 | Colorectal Carcinoma | Data not available | ~0.3 µM |

*Data for the this compound derivative is estimated based on the potent JAK2 inhibitory activity reported for this class of compounds. Actual values should be determined experimentally.

Table 2: Anti-Proliferative Activity of a Pyrimidine Derivative (IC50 in µM) *

| Cell Line | Cancer Type | Pyrimidine Derivative |

| NCI-H322 | Lung | 7.1 |

| A549 | Lung | 1.4 |

| A431 | Epidermal | 3.1 |

| T98G | Glioblastoma | 3.4 |

| HL-60 | Leukemia | 8.0 |

*Data from a study on a bioactive thiazolo[5,4-d]pyrimidine derivative, demonstrating the anti-proliferative potential of the broader pyrimidine class.

Table 3: Apoptosis Induction by a Pyrimidine Derivative *

| Cell Line | Concentration | % Apoptotic Cells (Annexin V Positive) |

| A549 | 10 µM | Significant increase in sub-G1 population |

| HL-60 | 20 µM | Significant induction of apoptosis |

*Results for a thiazolo[5,4-d]pyrimidine derivative, indicating the pro-apoptotic capabilities of this compound class.

Signaling Pathway

Experimental Workflow

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., HEL, K562, A549, MCF-7, HCT116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent like Doxorubicin) wells.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Proliferation Assay: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

Principle: This immunoassay measures DNA synthesis, a hallmark of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA. The incorporated BrdU is then detected using a specific primary antibody and a secondary antibody conjugated to an enzyme or fluorophore.

Materials:

-

BrdU Cell Proliferation Assay Kit (commercially available)

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

Microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

-

BrdU Labeling:

-

After the desired treatment incubation period (e.g., 24 or 48 hours), add BrdU labeling solution to each well at the concentration recommended by the kit manufacturer.

-

Incubate for 2-4 hours at 37°C to allow for BrdU incorporation.

-

-

Fixation and Denaturation:

-

Remove the culture medium and fix the cells with the fixing/denaturing solution provided in the kit for 30 minutes at room temperature.

-

-

Detection:

-

Wash the wells with the provided wash buffer.

-

Add the anti-BrdU detector antibody and incubate for 1 hour at room temperature.

-

Wash the wells again.

-

Add the secondary antibody conjugate (e.g., HRP-conjugate) and incubate for 30 minutes.

-

-

Substrate Addition and Measurement:

-

Wash the wells.

-